molecular formula C7H12ClN3O2 B2491164 ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride CAS No. 2177257-49-5

ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B2491164
CAS No.: 2177257-49-5
M. Wt: 205.64
InChI Key: ZJFZTNFULWQPGF-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride (CAS 2177257-49-5) is a high-purity chemical building block designed for research and development applications. With a molecular formula of C7H12ClN3O2 and a molecular weight of 205.64 g/mol, this compound features a versatile pyrazole core functionalized with both an aminomethyl group and an ethyl carboxylate ester . The hydrochloride salt form enhances the compound's stability and solubility for various experimental conditions. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their extensive therapeutic potential and presence in several marketed drugs . This molecule is particularly valued for its application in multicomponent reactions (MCRs), which are efficient, one-pot syntheses used to rapidly generate complex and diverse molecular libraries for drug discovery programs . The presence of multiple reactive sites allows researchers to further functionalize the core structure, making it a valuable intermediate for constructing compounds with potential biological activities. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-4-9-10-6(5)3-8;/h4H,2-3,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFZTNFULWQPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride typically involves the reaction of ethyl 3-(chloromethyl)-1H-pyrazole-4-carboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The exact mechanism involves binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Key Observations:

Solubility and Stability: Hydrochloride salts (e.g., C₇H₁₂ClN₃O₂) generally exhibit higher aqueous solubility than neutral analogs. Fluorinated compounds (e.g., C₈H₁₄ClF₂NO₂) show improved bioavailability due to enhanced membrane permeability .

Synthetic Routes: Many pyrazole derivatives are synthesized via hydrazine hydrate reactions with ketones or esters, followed by functionalization at positions 3 and 4 . The aminomethyl group in the target compound may be introduced via reductive amination or nucleophilic substitution .

Pharmaceutical Relevance:

  • Aminomethyl-substituted pyrazoles are explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
  • Trifluoromethyl derivatives are prevalent in agrochemicals (e.g., fungicides) for their resistance to enzymatic degradation .

Comparative Bioactivity:

  • Direct amino groups (e.g., 3-amino-1-methyl analog) may exhibit weaker binding than aminomethyl due to reduced steric flexibility .

Biological Activity

Ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride is a compound belonging to the pyrazole class, known for its diverse biological activities. Pyrazoles have been extensively studied due to their potential applications in medicinal chemistry, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring with an ethyl ester and an amino group, contributing to its solubility and reactivity. The molecular formula is C7H10N2O2HClC_7H_{10}N_2O_2\cdot HCl.

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties exhibit a variety of biological activities:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.
  • Anti-inflammatory Properties : Some studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Anticancer Potential : Certain pyrazole compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget/PathwayReference
Ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylateAntimicrobialE. coli, S. aureus
1-thiocarbamoyl 3-substituted phenyl pyrazolesMAO-B InhibitionMonoamine oxidase
1-acetyl-3,5-diphenyl-4,5-dihydro-pyrazolesAnti-tubercularMycobacterium tuberculosis
5-Amino-2-methylpyrazoleAntiviralVarious viral targets

Case Study 1: Antimicrobial Activity

A study conducted by Chovatia et al. evaluated several pyrazole derivatives for their antimicrobial properties against common pathogens. Among them, this compound exhibited significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

Research by Argade et al. focused on the anti-inflammatory potential of pyrazole derivatives. The study demonstrated that compounds similar to this compound significantly reduced inflammation in carrageenan-induced edema models in mice, indicating a mechanism involving COX inhibition.

Case Study 3: Anticancer Activity

In a study published in MDPI, various pyrazole derivatives were screened for anticancer activity against A549 lung cancer cells. Compounds structurally related to this compound showed promising results with IC50 values indicating effective growth inhibition.

While specific mechanisms for this compound remain under investigation, it is hypothesized that its biological activities may stem from its ability to interact with various enzymes and receptors involved in inflammatory pathways and cellular proliferation.

Q & A

Q. What are the recommended synthetic routes for ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation reactions. For example, analogous pyrazole derivatives are synthesized via refluxing ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives in alcoholic media for 6–8 hours, followed by purification via recrystallization . Optimization can be achieved using Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent ratio, catalyst loading). Statistical tools like factorial design minimize experimental runs while maximizing yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz, DMSO-d₆) to confirm substituent positions and hydrogen environments .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., m/z 450.2 for analogous compounds) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98%) using reverse-phase columns and UV detection .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize acidic residues (e.g., hydrochloride byproducts) before disposal in designated containers .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in solubility data between the free base and hydrochloride salt forms?

  • Methodological Answer :
  • Solubility Profiling : Conduct parallel assays in solvents (e.g., water, DMSO) under controlled pH and temperature. For example, hydrochloride salts often exhibit higher aqueous solubility due to ionic dissociation .
  • Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to compare melting points and hygroscopicity, which influence solubility discrepancies .

Q. What computational methods are effective for predicting the compound’s reactivity in novel chemical reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution or cyclization steps. Software like Gaussian or ORCA can predict activation energies .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions to identify optimal reaction conditions (e.g., polar aprotic solvents for SN2 mechanisms) .

Q. What strategies are effective for studying the compound’s bioactivity against specific enzyme targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., NADH-coupled reactions) to measure IC₅₀ values. For example, pyrazole derivatives often target kinases or hydrolases .
  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to active sites, guiding structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Cross-reference studies to identify variables (e.g., cell lines, assay protocols). For instance, cytotoxicity may vary between cancer cell lines due to metabolic differences .
  • Dose-Response Validation : Replicate experiments using standardized concentrations (e.g., 1–100 µM) and negative/positive controls to isolate compound-specific effects .

Experimental Design Considerations

Q. What factors should be prioritized when scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Process Chemistry : Optimize catalyst recovery (e.g., Pd/C filtration) and solvent recycling to reduce costs .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

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